Lipophilicity vs. 4-Methylpicolinaldehyde
The lipophilicity of 3-Chloro-4-methylpicolinaldehyde, a key determinant of membrane permeability and metabolic stability, is distinctly different from its non-chlorinated analog, 4-methylpicolinaldehyde. This is a class-level inference based on standard medicinal chemistry principles and computed values. The chlorine substituent significantly alters the compound's partition coefficient. For 3-Chloro-4-methylpicolinaldehyde, the computed XLogP3-AA is 1.6 [1]. In contrast, for the comparator 4-Methylpicolinaldehyde, the computed XLogP3-AA is 1.0 [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 4-Methylpicolinaldehyde: XLogP3-AA = 1.0 |
| Quantified Difference | The target compound is more lipophilic by 0.6 logP units. |
| Conditions | Values computed by PubChem using XLogP3 3.0. |
Why This Matters
A difference of 0.6 logP units is significant for tuning the ADME properties of a drug candidate; this specific substitution pattern provides a quantifiably different starting point for lead optimization compared to the non-chlorinated analog.
- [1] PubChem. (2026). 3-Chloro-4-methylpicolinaldehyde (CID 44754875). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/44754875 View Source
- [2] PubChem. (2026). 4-Methylpicolinaldehyde (CID 112772). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/112772 View Source
